Thiophene-2-acetamide

Description

The exact mass of the compound Thiophene-2-acetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Thiophene-2-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiophene-2-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

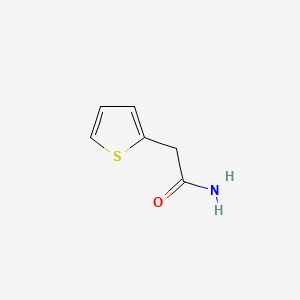

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPZTFTUZUQRQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196247 | |

| Record name | Thiophen-2-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4461-29-4 | |

| Record name | 2-Thiopheneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4461-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophen-2-acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004461294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophen-2-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophen-2-acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOPHEN-2-ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP6UEJ81DK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Biological Activities of Thiophene-2-acetamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring is a privileged scaffold in medicinal chemistry, and its incorporation into various molecular frameworks has led to the discovery of numerous compounds with significant therapeutic potential. Among these, Thiophene-2-acetamide and its derivatives have emerged as a versatile class of molecules exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties of Thiophene-2-acetamide derivatives, presenting key quantitative data, detailed experimental methodologies, and insights into their mechanisms of action.

Antimicrobial Activity

Thiophene-2-acetamide derivatives have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Quantitative Data: Antimicrobial Activity

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Thiophene-2-carboxylic acid thioureides | Bacillus subtilis | 7.8 - 125 | [1] |

| Staphylococcus aureus (multi-drug resistant) | 125 - 500 | [1] | |

| Gram-negative clinical strains | 31.25 - 250 | [1] | |

| Candida albicans | 31.25 - 62.5 | [1] | |

| Aspergillus niger | 31.25 - 62.5 | [1] | |

| Thiophene derivatives 4, 5, and 8 | Colistin-resistant Acinetobacter baumannii | 16 - 32 (MIC50) | [2] |

| Colistin-resistant Escherichia coli | 8 - 32 (MIC50) | [2] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Thiophene-2-acetamide derivative stock solution

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum:

-

A standardized suspension of the test microorganism is prepared from a fresh culture.

-

The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

The standardized suspension is then diluted in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Serial Dilution of the Compound:

-

A serial two-fold dilution of the Thiophene-2-acetamide derivative is prepared in the microtiter plate using the broth medium.

-

Typically, a range of concentrations is tested, starting from a high concentration and decreasing across the wells.

-

A positive control well (containing the inoculum without the compound) and a negative control well (containing the medium without the inoculum) are included.

-

-

Inoculation and Incubation:

-

Each well containing the diluted compound and the control wells are inoculated with the standardized microbial suspension.

-

The microtiter plates are then incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).

-

-

Determination of MIC:

-

After incubation, the plates are visually inspected for microbial growth (turbidity).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

-

Optionally, the absorbance can be measured using a microplate reader to quantify growth inhibition.

-

Experimental Workflow: Broth Microdilution Method

Broth Microdilution Workflow for MIC Determination.

Anticancer Activity

Thiophene-2-acetamide derivatives have shown significant promise as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are multifaceted, often involving the inhibition of key signaling pathways, induction of apoptosis, and disruption of cellular processes essential for tumor growth and survival.

Quantitative Data: Anticancer Activity (IC50 Values)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thiophene carboxamide derivative 2b | Hep3B (Hepatocellular carcinoma) | 5.46 | [3] |

| Thiophene carboxamide derivative 2e | Hep3B (Hepatocellular carcinoma) | 12.58 | [3] |

| Fused Thiophene derivative 3b | HepG2 (Hepatocellular carcinoma) | 3.105 | [4] |

| PC-3 (Prostate cancer) | 2.15 | [4] | |

| Fused Thiophene derivative 4c | HepG2 (Hepatocellular carcinoma) | 3.023 | [4] |

| PC-3 (Prostate cancer) | 3.12 | [4] | |

| 2-Iodobenzamide (BZ02) derivative | A549 (Non-small cell lung cancer) | 6.10 | [5] |

| Benzylamine (BZA09) derivative | A549 (Non-small cell lung cancer) | 2.73 | [5] |

Experimental Protocol: MTS Assay for Cytotoxicity

The MTS assay is a colorimetric method used to assess cell viability and proliferation. It measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to form a colored formazan product.

Materials:

-

96-well cell culture plates

-

Cancer cell lines

-

Complete cell culture medium

-

Thiophene-2-acetamide derivative stock solution (dissolved in a suitable solvent like DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Cells are harvested and seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

-

The plate is incubated for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Serial dilutions of the Thiophene-2-acetamide derivative are prepared in the cell culture medium.

-

The medium from the cell plate is removed, and the diluted compound solutions are added to the respective wells.

-

Control wells (vehicle control, e.g., DMSO, and untreated cells) are included.

-

The plate is incubated for a specific duration (e.g., 24, 48, or 72 hours).

-

-

MTS Assay:

-

After the incubation period, a specific volume of the MTS reagent is added to each well.

-

The plate is incubated for 1-4 hours at 37°C. During this time, viable cells convert the MTS reagent into a colored formazan product.

-

-

Data Acquisition:

-

The absorbance of each well is measured at a specific wavelength (typically 490 nm) using a microplate reader.

-

-

Data Analysis:

-

The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control.

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

-

Signaling Pathways in Anticancer Activity

Thiophene-2-acetamide derivatives have been shown to exert their anticancer effects through the modulation of several critical signaling pathways.

1. Inhibition of VEGFR-2/AKT Signaling Pathway:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. The PI3K/AKT pathway is a major downstream signaling cascade of VEGFR-2 that promotes cell survival and proliferation. Some thiophene derivatives act as dual inhibitors of VEGFR-2 and AKT.[6]

Inhibition of VEGFR-2/AKT Pathway by Thiophene-2-acetamide Derivatives.

2. Induction of Apoptosis:

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer drugs function by inducing apoptosis. Thiophene-2-acetamide derivatives have been shown to trigger apoptosis in cancer cells through the activation of caspases, a family of proteases that execute the apoptotic program.[7]

References

- 1. Design of a novel thiophene inhibitor of 15-lipoxygenase-1 with both anti-inflammatory and neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Thiophene-2-acetamide CAS number and chemical properties

An In-depth Examination of the Chemical Properties, Synthesis, Analysis, and Biological Significance of a Versatile Heterocyclic Compound.

Thiophene-2-acetamide, a key heterocyclic compound, holds considerable interest within the scientific community, particularly for researchers, chemists, and professionals in drug development. Its utility as a versatile building block in the synthesis of more complex molecules, including those with significant biological activities, underscores its importance. This technical guide provides a thorough overview of Thiophene-2-acetamide, detailing its chemical and physical properties, established experimental protocols for its synthesis and analysis, and insights into its biological roles.

Core Chemical and Physical Properties

Thiophene-2-acetamide is a solid, crystalline compound at room temperature.[1][2] Its fundamental properties are summarized in the table below, providing a quantitative overview for laboratory and research applications.

| Property | Value | Reference |

| CAS Number | 4461-29-4 | [1][2][3][4] |

| Molecular Formula | C₆H₇NOS | [1][3][4] |

| Molecular Weight | 141.19 g/mol | [1][3][5] |

| Melting Point | 145-147 °C | [2][4] |

| Boiling Point | 327.0 ± 25.0 °C (Predicted) | [2] |

| Density | 1.254 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2] |

| pKa | 16.15 ± 0.40 (Predicted) | [2] |

| XLogP3 | 0.3 - 1.47620 | [4][5] |

| Appearance | White to Light Cream Solid Crystalline | [1][6] |

Synthesis and Experimental Protocols

The synthesis of Thiophene-2-acetamide can be achieved through various chemical pathways. A common and effective method involves the conversion of 2-(thiophen-2-yl)acetic acid into an activated form, such as an acyl chloride, followed by a reaction with an amine source. Another documented approach begins with 2-acetylthiophene, which undergoes a Willgerodt reaction to form Thiophene-2-acetamide, and is subsequently hydrolyzed to produce 2-thiopheneacetic acid.[7]

A generalized two-step synthesis from 2-(thiophen-2-yl)acetic acid is outlined below.[8]

Experimental Protocol: Synthesis via Acyl Chloride Intermediate

Step 1: Activation of 2-(thiophen-2-yl)acetic acid

-

2-(thiophen-2-yl)acetic acid is reacted with thionyl chloride to form the intermediate, 2-(thiophen-2-yl)acetyl chloride.[8] This reaction is typically performed in an inert solvent.

Step 2: N-acylation

-

The resulting 2-(thiophen-2-yl)acetyl chloride is then reacted with an appropriate amine source.[8]

-

For the synthesis of a derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, 2-(thiophen-2-yl)acetyl chloride (1.19 g, 11 mmol) dissolved in 10 mL of THF is slowly added to a reaction mixture containing 2-aminothiophene-3-carbonitrile.[8]

-

The reaction mixture is stirred for 15 hours at room temperature.[8]

-

The resulting solid product is filtered to remove any salt residue.[8]

-

The solid is then washed several times with water, filtered, and dried.[8]

-

Crystallization from a suitable solvent, such as acetonitrile, can be performed for purification.[8]

A patent describes a method for producing 2-acetylthiophene, a precursor to Thiophene-2-acetamide, by reacting thiophene with acetamide in the presence of a hydrochloric acid solution.[9]

Analytical Methodologies

Accurate analysis of Thiophene-2-acetamide in reaction mixtures and as a final product is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are commonly employed techniques.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation:

-

A small aliquot (e.g., 10-50 µL) is withdrawn from the reaction mixture.

-

The sample is diluted with the mobile phase to a concentration within the detector's linear range.

-

The diluted sample is filtered through a 0.22 µm syringe filter.

-

-

Instrumentation and Conditions:

-

A Reverse-Phase HPLC (RP-HPLC) system with a C18 column is suitable.

-

A polar mobile phase is used.

-

A UV detector is used for the detection of the eluting components.

-

-

Data Analysis:

-

The Thiophene-2-acetamide peak is identified by comparing its retention time with that of a pure standard.

-

Quantification is achieved by creating a calibration curve with known concentrations of a Thiophene-2-acetamide standard.

-

Biological Activity and Applications

Thiophene derivatives, including Thiophene-2-acetamide, are recognized for their wide range of therapeutic properties and are of significant interest in medicinal chemistry.[10]

-

Antimicrobial and Antioxidant Properties: Studies have shown that derivatives of Thiophene-2-acetamide exhibit moderate to significant antioxidant and antimicrobial activities.[8] For instance, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide has demonstrated notable activity against certain Gram-positive and Gram-negative bacterial strains, as well as yeasts.[8] The antioxidant potential of some thiophene-2-carboxamide derivatives has been evaluated using the ABTS radical scavenging assay, with some compounds showing significant inhibition activity.[11]

-

Enzyme Inhibition: Thiophene-2-acetamide has been identified as a lactamase inhibitor.[3] Lactamases are enzymes that can inactivate many penicillin-like antibiotics; therefore, inhibitors of these enzymes are of great interest in combating antibiotic resistance.

-

Pharmaceutical Intermediate: This compound serves as a crucial intermediate in the synthesis of various bioactive molecules.[12] It is a precursor in the production of antibiotics such as cephaloridine and cephalothin.[13] Its structural framework is also utilized in designing inhibitors for specific enzymes implicated in metabolic diseases.[12]

-

Cancer Research: Analogs of natural acetogenins containing a thiophene ring connected by an amide bond have been synthesized and evaluated for their antitumor activity.[14] While the length of the alkyl side chain was found to be critical for broad activity, these studies highlight the potential of thiophene-based compounds in cancer research.[14]

-

PET Imaging: 2-(Thiophen-2-yl)acetamide is used in the preparation of [18F]Maleimide-based ligands for Positron Emission Tomography (PET) imaging of Glycogen synthase kinase-3β.[2]

Safety and Handling

Thiophene-2-acetamide is classified as harmful if swallowed and causes skin and serious eye irritation.[5][15] It may also cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection, should be worn when handling this chemical.[15] Work should be conducted in a well-ventilated area or under a chemical fume hood.[6] For detailed safety information, refer to the Safety Data Sheet (SDS).[6][15]

References

- 1. Thiophene-2-acetamide | 4461-29-4 [sigmaaldrich.com]

- 2. THIOPHENE-2-ACETAMIDE CAS#: 4461-29-4 [m.chemicalbook.com]

- 3. Thiophene-2-acetamide | 4461-29-4 | FT11837 | Biosynth [biosynth.com]

- 4. echemi.com [echemi.com]

- 5. Thiophen-2-acetamide | C6H7NOS | CID 78208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. CN102977073A - Method for synthesizing 2-thiophene acetic acid through 2-thiophene alcohol - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CN105503820A - Synthesis method of intermediate 2-acetyl thiophene of cephalothin drug - Google Patents [patents.google.com]

- 10. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thiophene-2-acetamide [myskinrecipes.com]

- 13. Thiophene-2-acetic acid - Wikipedia [en.wikipedia.org]

- 14. Divergent synthesis and biological activity evaluation of acetogenin thiophene analogs having shorter alkyl side chain - American Chemical Society [acs.digitellinc.com]

- 15. biosynth.com [biosynth.com]

Thiophene-2-Acetamide: A Technical Guide to its Potential as a Lactamase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, presents a significant challenge to global health. These enzymes hydrolyze the β-lactam ring of widely used antibiotics, rendering them ineffective. This has spurred the search for novel β-lactamase inhibitors to be used in combination with existing antibiotics. Thiophene-based compounds have emerged as a promising class of molecules in this regard. This technical guide focuses on thiophene-2-acetamide, a compound identified as a potential lactamase inhibitor. While specific quantitative inhibitory data for thiophene-2-acetamide is limited in publicly available literature, this document will detail its proposed mechanism of action, provide data on closely related thiophene derivatives, and outline the experimental protocols necessary for its evaluation as a lactamase inhibitor.

Introduction to β-Lactamases and the Need for Inhibitors

β-lactam antibiotics, including penicillins and cephalosporins, are a cornerstone of antibacterial therapy. Their mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall. However, the efficacy of these life-saving drugs is threatened by the production of β-lactamases, enzymes that catalyze the hydrolysis of the amide bond in the β-lactam ring, inactivating the antibiotic.

β-lactamases are broadly classified into four molecular classes: A, B, C, and D. Classes A, C, and D are serine β-lactamases, which utilize a serine residue in their active site for catalysis. Class B enzymes are metallo-β-lactamases that require zinc ions for their activity. The development of β-lactamase inhibitors, which can be co-administered with β-lactam antibiotics to protect them from degradation, is a critical strategy to combat antibiotic resistance.

Thiophene-2-acetamide has been identified as a lactamase inhibitor that acts through a reversible and competitive mechanism.[1] This mode of action suggests that it binds to the active site of the β-lactamase, preventing the antibiotic substrate from binding and being hydrolyzed.

Thiophene-2-Acetamide and its Derivatives as Lactamase Inhibitors

Quantitative Data on Thiophene-2-Carboxamide Derivatives

Research into N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues has demonstrated their potential as inhibitors of extended-spectrum β-lactamases (ESBLs). The following table summarizes the antibacterial activity of these compounds against an ESBL-producing E. coli strain.

| Compound | Concentration (mg/well) | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) | Minimum Bactericidal Concentration (MBC) (mg/mL) |

| 4a | 50 | 13 ± 2 | 12.5 | 25 |

| 4b | 50 | 11 ± 2 | 25 | 50 |

| 4c | 50 | 15 ± 2 | 12.5 | 25 |

| 4d | 50 | 12 ± 2 | 25 | 50 |

| 4e | 50 | 10 ± 1 | 50 | 100 |

| 4f | 50 | 11 ± 1 | 25 | 50 |

| 4g | 50 | 9 ± 1 | 50 | 100 |

| 4h | 50 | 10 ± 2 | 50 | 100 |

Data adapted from a study on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues against an ESBL-producing E. coli ST131 strain.[2]

These findings indicate that thiophene-based structures can exhibit significant antibacterial activity against resistant strains, likely through the inhibition of β-lactamases. The variation in activity between the different analogues highlights the importance of the substituents on the thiophene-2-carboxamide core.

Mechanism of Action: Reversible and Competitive Inhibition

Thiophene-2-acetamide is reported to be a reversible and competitive inhibitor of lactamases.[1] This mechanism implies that the inhibitor molecule and the substrate (the β-lactam antibiotic) compete for binding to the active site of the enzyme.

In this model, the inhibitor (I) binds to the free enzyme (E) to form an inactive enzyme-inhibitor complex (EI). This binding is reversible, and the inhibitor can dissociate from the enzyme. By occupying the active site, the inhibitor prevents the substrate (S) from binding and being converted to product (P). The effectiveness of a competitive inhibitor is determined by its affinity for the enzyme, which is quantified by the inhibition constant (Ki).

Experimental Protocols

To evaluate the efficacy of thiophene-2-acetamide as a β-lactamase inhibitor, a series of standardized biochemical and microbiological assays are required.

β-Lactamase Inhibition Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. A common method for determining the IC50 for β-lactamase inhibitors is a colorimetric assay using the chromogenic cephalosporin, nitrocefin.

Objective: To determine the concentration of thiophene-2-acetamide required to inhibit 50% of β-lactamase activity.

Materials:

-

Purified β-lactamase enzyme (e.g., TEM-1, SHV-1, or a commercially available broad-spectrum β-lactamase)

-

Nitrocefin

-

Thiophene-2-acetamide

-

Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of nitrocefin in DMSO.

-

Prepare a stock solution of thiophene-2-acetamide in a suitable solvent (e.g., DMSO or water).

-

Prepare serial dilutions of the thiophene-2-acetamide stock solution in assay buffer to create a range of inhibitor concentrations.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed amount of β-lactamase enzyme to each well.

-

Add the various concentrations of thiophene-2-acetamide to the wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

-

-

Initiation and Measurement:

-

Initiate the reaction by adding a fixed concentration of nitrocefin to all wells.

-

Immediately begin monitoring the change in absorbance at 486 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change from yellow to red.

-

-

Data Analysis:

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Determination of Inhibition Kinetics (Ki)

To confirm the competitive inhibition mechanism and to determine the inhibition constant (Ki), kinetic studies are performed by measuring the enzyme activity at various substrate and inhibitor concentrations.

Objective: To determine the Ki of thiophene-2-acetamide and elucidate its mechanism of inhibition.

Procedure:

-

Perform the β-lactamase activity assay as described above, but with varying concentrations of both nitrocefin (substrate) and thiophene-2-acetamide (inhibitor).

-

Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

-

Analyze the data using graphical methods such as a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).

-

In competitive inhibition, the lines for different inhibitor concentrations will intersect on the y-axis (1/Vmax will be the same), while the x-intercepts will differ (apparent Km will increase with increasing inhibitor concentration).

-

-

The Ki can be calculated from the slopes of the Lineweaver-Burk plots or by non-linear regression fitting of the data to the Michaelis-Menten equation for competitive inhibition.

Antimicrobial Susceptibility Testing (AST)

To assess the ability of thiophene-2-acetamide to potentiate the activity of β-lactam antibiotics against resistant bacteria, antimicrobial susceptibility testing is performed.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a β-lactam antibiotic in the presence and absence of thiophene-2-acetamide against a β-lactamase-producing bacterial strain.

Procedure:

-

Broth Microdilution Method:

-

Prepare a series of dilutions of the β-lactam antibiotic in a 96-well plate.

-

Prepare a second set of dilutions of the antibiotic that also contain a fixed, sub-inhibitory concentration of thiophene-2-acetamide.

-

Inoculate all wells with a standardized suspension of the β-lactamase-producing bacteria.

-

Incubate the plates overnight.

-

The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

-

Data Analysis:

-

A significant reduction in the MIC of the antibiotic in the presence of thiophene-2-acetamide indicates a synergistic effect and successful inhibition of the β-lactamase.

-

Conclusion and Future Directions

Thiophene-2-acetamide represents a promising starting point for the development of novel β-lactamase inhibitors. Its proposed reversible and competitive mechanism of action offers a distinct approach compared to some of the currently available covalent inhibitors. While direct quantitative data for this specific compound is sparse, the demonstrated activity of related thiophene-2-carboxamide derivatives underscores the potential of this chemical scaffold.

Future research should focus on:

-

Comprehensive Enzymatic Profiling: Determining the IC50 and Ki values of thiophene-2-acetamide against a broad panel of clinically relevant β-lactamases from all four molecular classes.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of thiophene-2-acetamide derivatives to optimize inhibitory potency and spectrum of activity.

-

Structural Biology: Obtaining co-crystal structures of thiophene-2-acetamide or its potent analogues in complex with β-lactamases to elucidate the precise binding interactions at the molecular level.

-

In Vivo Efficacy Studies: Evaluating the most promising compounds in animal models of infection to assess their therapeutic potential in combination with β-lactam antibiotics.

The systematic investigation of thiophene-2-acetamide and its derivatives could lead to the development of new and effective therapies to combat the growing threat of antibiotic-resistant bacteria.

References

The Elusive Presence of Thiophene-2-Acetamide Derivatives in Nature: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the natural occurrence of thiophene-2-acetamide derivatives. Despite a comprehensive review of scientific literature, there is a notable absence of evidence for the natural occurrence of thiophene-2-acetamide and its direct derivatives in plants, fungi, or marine organisms. The vast body of research on naturally occurring thiophenes primarily documents the presence of polyacetylenic thiophenes, bithiophenes, and terthiophenes, particularly within the plant family Asteraceae. While synthetic thiophene amides are extensively studied for their pharmacological properties, their natural counterparts remain elusive. This guide, therefore, pivots to provide a detailed overview of the broader family of naturally occurring thiophene derivatives, offering insights into their sources, biosynthesis, and the methodologies for their study, which would be pertinent should thiophene-2-acetamide derivatives be discovered in nature in the future.

Natural Occurrence of Thiophene Derivatives: A Broader Perspective

Naturally occurring thiophenes are a well-established class of secondary metabolites, predominantly found in plants of the Asteraceae family.[1][2] Genera such as Tagetes, Echinops, Artemisia, and Porophyllum are particularly rich sources of these compounds.[1][3] Thiophenes have also been reported, albeit less frequently, in the plant family Apiaceae and from microorganisms like actinomycetes (Streptomyces) and fungi (Penicillium).[2] These compounds are typically characterized by having one to five thiophene rings linked together, often with alkyl or acetylenic side chains.[1]

Table 1: Major Classes of Naturally Occurring Thiophene Derivatives and Their Sources

| Thiophene Class | Representative Organisms | Key Structural Features | Reference(s) |

| Monothiophenes | Artemisia sieversiana, Echinops ritro | Single thiophene ring, often with acetylenic side chains. | [2] |

| Bithiophenes | Tagetes patula, Porophyllum ruderale | Two directly linked thiophene rings. | [4] |

| Terthiophenes | Tagetes erecta, Eclipta prostrata | Three directly linked thiophene rings. | [1] |

| Acetylenic Thiophenes | Widespread in Asteraceae | Thiophene ring(s) with one or more acetylene (triple bond) functionalities in the side chain. | [2][5] |

Biosynthesis of Thiophene Derivatives

The biosynthesis of naturally occurring thiophenes has been elucidated to originate from fatty acids via polyacetylene intermediates.[2] This pathway explains the prevalence of acetylenic side chains in many natural thiophene compounds. The sulfur atom is incorporated into the carbon chain, leading to the formation of the characteristic five-membered thiophene ring.

Below is a generalized workflow illustrating the proposed biosynthetic pathway leading to common thiophene derivatives.

Experimental Protocols for the Study of Naturally Occurring Thiophenes

The methodologies outlined below are standard for the extraction, isolation, and characterization of thiophene derivatives from natural sources and would be applicable for the investigation of thiophene-2-acetamide derivatives if they were to be discovered.

Extraction

A general workflow for the extraction of thiophenes from plant material is depicted below. The choice of solvent is critical and is often empirically determined to optimize the yield of the target compounds.

Detailed Protocol for Solvent Extraction:

-

Sample Preparation: Air-dry the plant material (e.g., roots of Tagetes patula) at room temperature and grind it into a fine powder.

-

Extraction: Macerate the powdered plant material with a suitable solvent (e.g., methanol or a mixture of hexane and ethyl acetate) at room temperature for a specified period (e.g., 24-48 hours), often with continuous stirring.

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude extract.

Isolation and Purification

The crude extract, a complex mixture of compounds, requires further separation and purification to isolate individual thiophene derivatives.

Common Techniques:

-

Column Chromatography (CC): A primary method for fractionation of the crude extract. Silica gel or Sephadex are common stationary phases, and a gradient of solvents (e.g., hexane-ethyl acetate) is used for elution.

-

High-Performance Liquid Chromatography (HPLC): A high-resolution technique for the final purification of compounds. Reversed-phase columns (e.g., C18) with solvent systems like methanol-water or acetonitrile-water are frequently employed.

Structural Elucidation

The definitive identification of isolated compounds relies on a combination of spectroscopic techniques.

Table 2: Spectroscopic Methods for Structural Elucidation of Thiophenes

| Technique | Information Provided |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the chromophore system, characteristic of the number of conjugated thiophene rings. |

| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule (e.g., C=C, C≡C, C-S). |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can provide structural clues. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) | Provides detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry. |

Biological Activities and Potential Signaling Pathways

Naturally occurring thiophenes exhibit a wide array of biological activities, including antimicrobial, antiviral, nematicidal, and phototoxic effects.[1][3][5] The phototoxicity of many thiophenes is a particularly interesting property, where the compound becomes highly reactive and cytotoxic upon exposure to UV-A light, leading to the generation of reactive oxygen species (ROS).

While no specific signaling pathways have been definitively elucidated for naturally occurring thiophene-2-acetamide derivatives due to their apparent absence in nature, research on synthetic thiophene derivatives suggests potential interactions with various cellular targets. For instance, some synthetic thiophene amides have been shown to possess anti-inflammatory and anticancer properties, potentially through the modulation of inflammatory or cell proliferation pathways. However, these findings are from studies on synthetic molecules and cannot be directly extrapolated to naturally occurring compounds.

Conclusion and Future Outlook

The natural occurrence of thiophene-2-acetamide derivatives remains an open question. The extensive body of literature on natural products has not yet reported their existence, suggesting they are either exceptionally rare or absent in the organisms studied to date. In contrast, the broader family of thiophene derivatives, particularly those found in the Asteraceae family, is well-characterized and known for its diverse biological activities. The experimental protocols and analytical techniques established for these more common thiophenes provide a robust framework for any future investigations into novel thiophene structures. Researchers and drug development professionals are encouraged to explore the rich chemical diversity of known natural thiophenes, while also remaining vigilant for the potential discovery of novel scaffolds like thiophene-2-acetamide in as-yet-unexplored natural sources. Continued exploration of biodiversity, coupled with advanced analytical techniques, may yet reveal the presence of this elusive class of compounds.

References

The Thiophene-2-Acetamide Scaffold: A Versatile Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties and its ability to act as a bioisostere of the benzene ring have made it a cornerstone in the development of numerous therapeutic agents.[1] Among the various thiophene-containing structures, the thiophene-2-acetamide core has emerged as a particularly versatile scaffold, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the thiophene-2-acetamide scaffold, focusing on its synthesis, biological activities, and the underlying mechanisms of action.

Synthesis of Thiophene-2-Acetamide Derivatives

The synthesis of thiophene-2-acetamide derivatives typically involves the acylation of a primary or secondary amine with a thiophene-2-acetyl chloride or a related activated carboxylic acid derivative. A general and efficient method involves the reaction of 2-(thiophen-2-yl)acetic acid with a suitable amine in the presence of a coupling agent or after conversion to the corresponding acid chloride.[2]

A common synthetic route involves a two-step process. First, 2-(thiophen-2-yl)acetic acid is activated by converting it to 2-(thiophen-2-yl)acetyl chloride, often using thionyl chloride.[2][3] Subsequently, the acetyl chloride is reacted with the desired amine in the presence of a base, such as triethylamine, in an appropriate solvent like tetrahydrofuran (THF), to yield the final N-substituted thiophene-2-acetamide.[2][3]

Biological Activities of Thiophene-2-Acetamide Derivatives

The thiophene-2-acetamide scaffold has been extensively explored for a variety of pharmacological applications, demonstrating significant potential in the development of novel therapeutics for a range of diseases.

Anticancer Activity

A significant body of research has focused on the anticancer properties of thiophene-2-acetamide derivatives. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines.[4] One of the key mechanisms underlying their anticancer activity is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[5][6] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their regression.

Furthermore, several thiophene-2-acetamide derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[4][7] This is often mediated through the intrinsic apoptotic pathway, which involves the depolarization of the mitochondrial membrane and the activation of caspases, a family of proteases that execute the apoptotic process.[4]

Table 1: Anticancer Activity of Thiophene-2-Acetamide Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 3b | HepG2 (Liver) | 3.105 | [5] |

| PC-3 (Prostate) | 2.15 | [5] | |

| Compound 4c | HepG2 (Liver) | 3.023 | [5] |

| PC-3 (Prostate) | 3.12 | [5] | |

| MB-D2 | A375 (Melanoma) | < 50 | [4] |

| HT-29 (Colon) | < 75 | [4] | |

| MCF-7 (Breast) | < 50 | [4] | |

| MB-D4 | A375 (Melanoma) | < 75 | [4] |

| HT-29 (Colon) | < 75 | [4] | |

| MCF-7 (Breast) | < 100 | [4] |

Antimicrobial Activity

Thiophene-2-acetamide derivatives have also demonstrated promising activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria.[1] The antimicrobial efficacy of these compounds is often evaluated using the broth microdilution method to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 2: Antimicrobial Activity of Thiophene-2-Carboxamide Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 7b | S. aureus (Gram-positive) | - | [1] |

| B. subtilis (Gram-positive) | - | [1] | |

| P. aeruginosa (Gram-negative) | - | [1] | |

| 3b | B. subtilis (Gram-positive) | - | [1] |

| P. aeruginosa (Gram-negative) | - | [1] |

Note: Specific MIC values for compounds 7b and 3b were not provided in the source, but they were reported to have significant activity.

Anti-inflammatory Activity

The anti-inflammatory properties of thiophene-2-acetamide derivatives are another area of active investigation. These compounds have been shown to inhibit key enzymes involved in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX).[8][9] COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are potent mediators of inflammation and pain. LOX enzymes, on the other hand, are involved in the production of leukotrienes, another class of inflammatory mediators. By dually inhibiting COX and LOX, these derivatives can effectively reduce inflammation through multiple pathways.

Table 3: Anti-inflammatory Activity of Thiophene-2-Acetamide Derivatives

| Compound | Target | IC50 (µM) | Reference |

| 5b | COX-2 | 5.45 | [8] |

| 5-LOX | 4.33 | [8] | |

| 9d | COX-2 | 0.25 | [10] |

| 5-LOX | 7.87 | [10] |

Experimental Protocols

Synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide[2][3]

This protocol describes a two-step synthesis of a specific thiophene-2-acetamide derivative.

Step 1: Synthesis of 2-(thiophen-2-yl)acetyl chloride

-

To a solution of 2-(thiophen-2-yl)acetic acid in a suitable solvent, add thionyl chloride dropwise at room temperature.

-

Stir the reaction mixture for a specified period to ensure complete conversion to the acid chloride.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-(thiophen-2-yl)acetyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

-

Dissolve 2-aminothiophene-3-carbonitrile (10 mmol) in 12 mL of THF.

-

Add triethylamine (10 mmol) to the solution.

-

Slowly add a solution of 2-(thiophen-2-yl)acetyl chloride (11 mmol) in 10 mL of THF to the reaction mixture.

-

Stir the mixture at room temperature for 15 hours.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the solid product with water, filter, and dry.

-

Crystallize the crude product from acetonitrile to obtain the pure N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.

MTT Assay for Cytotoxicity[11][12][13][14][15]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the thiophene-2-acetamide derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Broth Microdilution Assay for Antimicrobial Susceptibility[16][17][18]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the thiophene-2-acetamide derivative in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The thiophene-2-acetamide scaffold represents a highly valuable and versatile core structure in medicinal chemistry. Its derivatives have demonstrated a wide array of potent biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization, makes it an attractive starting point for the development of novel therapeutic agents. Further research into the structure-activity relationships and optimization of the pharmacokinetic properties of thiophene-2-acetamide derivatives holds significant promise for the discovery of new and effective drugs to address a range of unmet medical needs.

References

- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Physicochemical properties and structure of Thiophene-2-acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene-2-acetamide, a heterocyclic organic compound, serves as a versatile scaffold in medicinal chemistry and drug discovery. Its unique structural features, combining a thiophene ring with an acetamide functional group, impart a range of physicochemical properties that make it an attractive starting point for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the physicochemical properties, structure, synthesis, and potential biological activities of Thiophene-2-acetamide. Detailed experimental protocols for its characterization and evaluation are also presented to facilitate further research and development.

Physicochemical and Structural Properties

Thiophene-2-acetamide is a white to off-white solid at room temperature.[1] Its chemical structure and key physicochemical properties are summarized in the tables below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-(thiophen-2-yl)acetamide |

| CAS Number | 4461-29-4 |

| Molecular Formula | C₆H₇NOS |

| Molecular Weight | 141.19 g/mol |

| InChI Key | UUPZTFTUZUQRQT-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1)CC(=O)N |

Physicochemical Data

| Property | Value | Reference |

| Melting Point | 145-147 °C | [2][3] |

| Boiling Point | 327.0 ± 25.0 °C (Predicted) | [1][3] |

| Density | 1.254 ± 0.06 g/cm³ (Predicted) | [1][2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3] |

| pKa | 16.15 ± 0.40 (Predicted) | [1][3] |

| XLogP3 | 1.47620 | [2] |

| Topological Polar Surface Area | 71.3 Ų | [2] |

Structural Visualization

The molecular structure of Thiophene-2-acetamide consists of a central thiophene ring linked to an acetamide group via a methylene bridge.

Caption: Molecular structure of Thiophene-2-acetamide.

Synthesis and Characterization

Thiophene-2-acetamide can be synthesized from 2-(thiophen-2-yl)acetic acid. A common laboratory-scale synthesis involves the activation of the carboxylic acid to an acyl chloride, followed by amidation.

General Synthesis Workflow

Caption: General synthesis workflow for Thiophene-2-acetamide.

Experimental Protocols

This protocol is adapted from the synthesis of related N-substituted thiophene-2-acetamides.

-

Activation of 2-(Thiophen-2-yl)acetic acid: In a round-bottom flask, dissolve 2-(thiophen-2-yl)acetic acid in an excess of thionyl chloride. Reflux the mixture for 2-3 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude 2-(thiophen-2-yl)acetyl chloride.

-

Amidation: Dissolve the crude 2-(thiophen-2-yl)acetyl chloride in a suitable anhydrous solvent (e.g., tetrahydrofuran). Cool the solution in an ice bath and slowly bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise with vigorous stirring.

-

Work-up and Purification: After the reaction is complete, quench the reaction with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from water or an appropriate solvent system to yield pure Thiophene-2-acetamide.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of Thiophene-2-acetamide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Expected ¹H NMR Data (in CDCl₃): A singlet for the amide protons (NH₂), a singlet for the methylene protons (-CH₂-), and multiplets for the thiophene ring protons.[4]

-

Expected ¹³C NMR Data (in CDCl₃): Resonances for the carbonyl carbon, the methylene carbon, and the four carbons of the thiophene ring.[4]

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of Thiophene-2-acetamide with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum from a thin film of the sample between salt plates.

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

-

Expected Characteristic Peaks: Absorption bands corresponding to N-H stretching (around 3100-3500 cm⁻¹), C=O stretching (amide I band, around 1650 cm⁻¹), and N-H bending (amide II band, around 1600 cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of Thiophene-2-acetamide in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Analyze the sample using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

-

Expected Result: The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of Thiophene-2-acetamide (141.19 g/mol ).

Biological Activity and Potential Mechanism of Action

Thiophene-2-acetamide and its derivatives have been investigated for a range of biological activities, including antioxidant, antimicrobial, and anticancer properties.[4] The thiophene ring is a well-known pharmacophore that can interact with various biological targets.

Antioxidant and Antimicrobial Activities

Several studies have reported the antioxidant and antimicrobial potential of thiophene-containing compounds.[4] The mechanism of antioxidant activity is often attributed to the ability of the thiophene ring to scavenge free radicals. The antimicrobial activity is thought to arise from the disruption of microbial cell membranes or the inhibition of essential enzymes.

Anticancer Activity and Proposed Mechanism of Action

Derivatives of 2-(thiophen-2-yl)acetic acid have been identified as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1).[2] This enzyme is a key player in the production of prostaglandin E₂, which is involved in inflammation and cancer progression. Inhibition of mPGES-1 can lead to a reduction in pro-inflammatory signals and may induce cell cycle arrest and apoptosis in cancer cells.

Based on this evidence, a plausible mechanism of action for Thiophene-2-acetamide involves the inhibition of the cyclooxygenase (COX) pathway, specifically targeting mPGES-1.

Caption: Proposed mechanism of action via mPGES-1 inhibition.

Experimental Protocols for Biological Assays

-

Reagent Preparation: Prepare a 7 mM solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and a 2.45 mM solution of potassium persulfate. Mix them in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•⁺).

-

Assay Procedure: Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm. Add various concentrations of Thiophene-2-acetamide to the ABTS•⁺ solution.

-

Measurement: Record the absorbance at 734 nm after a set incubation time (e.g., 6 minutes). A decrease in absorbance indicates radical scavenging activity. Calculate the percentage of inhibition and determine the IC₅₀ value.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Assay Procedure: Serially dilute Thiophene-2-acetamide in a 96-well microtiter plate containing the broth. Add the microbial inoculum to each well.

-

Incubation and Measurement: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours). The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Cell Seeding: Seed cancer cells (e.g., A549 human lung carcinoma) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Thiophene-2-acetamide and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition and Formazan Solubilization: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability and determine the IC₅₀ value.

Conclusion

Thiophene-2-acetamide is a valuable building block in the development of new chemical entities with potential therapeutic applications. Its straightforward synthesis and the amenability of the thiophene ring to further functionalization provide a robust platform for generating diverse compound libraries. The demonstrated biological activities of its derivatives, particularly in the areas of cancer and infectious diseases, underscore the importance of continued research into this promising scaffold. The experimental protocols and data presented in this guide are intended to serve as a comprehensive resource for scientists engaged in the exploration and utilization of Thiophene-2-acetamide in their research endeavors.

References

- 1. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. doronscientific.com [doronscientific.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Thiophene-2-acetamide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the mechanistic underpinnings of Thiophene-2-acetamide and its derivatives, a class of compounds demonstrating significant potential in therapeutic applications. While Thiophene-2-acetamide itself is identified as a lactamase inhibitor, the broader family of thiophene-containing compounds exhibits a range of biological activities, including antibacterial and anticancer effects. This document synthesizes the available scientific literature to provide a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Core Mechanism of Action: β-Lactamase Inhibition

Thiophene-2-acetamide has been identified as a reversible and competitive inhibitor of β-lactamase enzymes. These enzymes are a primary mechanism by which bacteria develop resistance to β-lactam antibiotics, such as penicillins and cephalosporins. By hydrolyzing the amide bond in the β-lactam ring of these antibiotics, β-lactamases render them ineffective. Inhibitors of these enzymes are therefore crucial for restoring the efficacy of β-lactam antibiotics against resistant bacterial strains.

The proposed mechanism involves the thiophene-2-acetamide molecule binding to the active site of the β-lactamase, preventing the antibiotic substrate from accessing it. The competitive nature of this inhibition suggests that the inhibitor and the natural substrate (the antibiotic) vie for the same binding site on the enzyme.

Signaling Pathway of β-Lactam Antibiotic Action and Resistance

The following diagram illustrates the role of β-lactamases in bacterial resistance and how inhibitors like Thiophene-2-acetamide can counteract this.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Preliminary Screening of Thiophene-2-acetamide Derivatives

Thiophene and its derivatives, particularly Thiophene-2-acetamide, represent a privileged scaffold in medicinal chemistry due to their wide range of biological activities.[1][2] These compounds have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting agents.[3][4][5] This technical guide provides a comprehensive overview of the preliminary screening of Thiophene-2-acetamide derivatives, detailing synthesis strategies, experimental protocols for activity assessment, and key signaling pathways involved in their mechanism of action.

Synthesis of Thiophene Derivatives

The synthesis of the thiophene core is often achieved through established methods like the Gewald synthesis. This protocol involves the base-catalyzed condensation of a ketone with a compound containing an active methylene group (like cyanoacetamide or ethyl cyanoacetate) and elemental sulfur.[5][6][7] Further modifications, such as N-acylation with 2-chloroacetyl chloride derivatives, lead to the desired Thiophene-2-acetamide structures.[8][9]

Caption: General workflow for synthesizing Thiophene-2-acetamide derivatives.

Anticancer Activity Screening

Thiophene-2-acetamide derivatives have shown significant potential as anticancer agents by targeting various cancer-specific signaling pathways.[2] Preliminary screening typically involves evaluating their cytotoxicity against a panel of human cancer cell lines.

In Vitro Cytotoxicity Data

The antiproliferative activity of novel thiophene derivatives is commonly assessed using the MTT assay. The results are typically expressed as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell proliferation.

| Compound | Target Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) |

| 3b | HepG2 (Liver Cancer) | 3.105 ± 0.14 | Doxorubicin | 2.97 ± 0.11 |

| 3b | PC-3 (Prostate Cancer) | 2.15 ± 0.12 | Doxorubicin | 4.31 ± 0.21 |

| 4c | HepG2 (Liver Cancer) | 3.023 ± 0.15 | Doxorubicin | 2.97 ± 0.11 |

| 4c | PC-3 (Prostate Cancer) | 3.12 ± 0.16 | Doxorubicin | 4.31 ± 0.21 |

| TP 5 | HepG2 (Liver Cancer) | ~18% viability at 30 µg/mL | Paclitaxel | ~50% viability at 30 µg/mL |

| TP 5 | SMMC-7721 (Liver Cancer) | ~25% viability at 30 µg/mL | Paclitaxel | ~60% viability at 30 µg/mL |

| Data sourced from multiple studies.[6][10] |

Mechanism of Action: VEGFR-2/AKT Pathway Inhibition

A key mechanism for the anticancer activity of some thiophene derivatives is the dual inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the serine/threonine kinase AKT.[6] This pathway is crucial for cell proliferation, survival, and angiogenesis in many cancer types.[6]

Caption: Inhibition of the VEGFR-2/AKT pathway by Thiophene derivatives.

Quantitative Kinase Inhibition Data

The inhibitory effect of promising compounds on specific kinases is quantified to confirm the mechanism of action.

| Compound | Target Kinase | IC50 (μM) | Reference Compound | % Inhibition |

| 3b | VEGFR-2 | 0.126 | Sorafenib | 83.3% |

| 3b | AKT-1 | 6.96 | - | - |

| 4c | VEGFR-2 | 0.075 | Sorafenib | 83.3% |

| 4c | AKT-1 | 4.60 | - | - |

| Data from a study on HepG2 cells.[6] |

Antimicrobial Activity Screening

Thiophene derivatives are also evaluated for their ability to inhibit the growth of pathogenic microbes. Screening is performed against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.

In Vitro Antimicrobial Data

The Kirby-Bauer disc diffusion and broth microdilution methods are standard for preliminary screening. Results are often presented as zones of inhibition or Minimum Inhibitory Concentration (MIC).

| Compound | Bacterial Strain | Activity |

| 7b | Staphylococcus aureus (Gram+) | Activity Index vs. Ampicillin: 83.3% |

| 7b | Bacillus subtilis (Gram+) | Activity Index vs. Ampicillin: 82.6% |

| 7b | Escherichia coli (Gram-) | Activity Index vs. Ampicillin: 64.0% |

| 7b | Pseudomonas aeruginosa (Gram-) | Activity Index vs. Ampicillin: 86.9% |

| AGR1.229 (1) | Acinetobacter baumannii | MIC: 16-64 mg/L |

| AGR1.230 (2) | Escherichia coli | MIC: 16-64 mg/L |

| Data compiled from multiple studies.[11][12] |

Other Biological Screening: Enzyme Inhibition

Beyond anticancer and antimicrobial activities, Thiophene-2-acetamide derivatives have been investigated as inhibitors of other clinically relevant enzymes, such as acetylcholinesterase (AChE), which is a target in Alzheimer's disease therapy.[7][9]

Acetylcholinesterase (AChE) Inhibition Data

| Compound | % Inhibition at 10 µM | Reference Compound | % Inhibition at 10 µM |

| IIId | 60% | Donepezil | 40% |

| Data from a study using Ellman's method.[7] |

Experimental Protocols

Detailed and reproducible protocols are critical for the preliminary screening of novel compounds.

Protocol: In Vitro Antiproliferative MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., HepG2, PC-3) in 96-well plates at a density of approximately 5x10^4 cells/well and incubate for 24 hours.[6]

-

Compound Treatment: Treat the cells with various concentrations of the Thiophene-2-acetamide derivatives and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[6]

Caption: Standard experimental workflow for the MTT assay.

Protocol: VEGFR-2 Kinase Inhibition Assay

-

Cell Culture: Culture HepG2 cells until they reach 80-90% confluence.[6]

-

Compound Incubation: Treat the cells with the test compounds at their predetermined IC50 concentrations for the specified duration.

-

Cell Lysis: Lyse the cells and collect the protein lysate.

-

ELISA: Use a specific ELISA kit to measure the level of phosphorylated VEGFR-2 (e.g., at Tyr951) relative to the total VEGFR-2 protein in the lysate.[6]

-

Data Analysis: Compare the phosphorylation levels in treated cells to untreated controls and a positive control inhibitor (e.g., Sorafenib) to determine the percentage of inhibition.[6]

Protocol: Antimicrobial Broth Microdilution Assay

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.[12][13]

This guide provides a foundational framework for the preliminary screening of Thiophene-2-acetamide derivatives. The presented data and protocols, drawn from recent scientific literature, highlight the multifaceted therapeutic potential of this chemical class and offer standardized methodologies for its evaluation.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 6. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers [mdpi.com]

- 7. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 13. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Thiophene-2-acetamide and its Analogs: A Detailed Guide for Researchers

For Immediate Release

This application note provides detailed protocols for the synthesis of Thiophene-2-acetamide and its various analogs, compounds of significant interest in medicinal chemistry and drug development. The thiophene ring is a privileged scaffold, and its derivatives have shown a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive guide to the synthesis and understanding of these valuable compounds.

Application Notes

Thiophene-2-acetamide and its analogs are versatile compounds with a broad spectrum of biological activities. The core structure, consisting of a thiophene ring linked to an acetamide group, serves as a key pharmacophore. Modifications on both the thiophene ring and the acetamide nitrogen allow for the fine-tuning of their pharmacological profiles.

Key areas of interest for these compounds include:

-

Anti-inflammatory Activity: Many thiophene derivatives have been identified as potent inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[1][2][3][4] Some have also been shown to modulate the NF-κB signaling pathway, a critical regulator of inflammatory responses.[5][6][7][8][9]

-

Anticancer Properties: Certain N-substituted thiophene acetamides have demonstrated significant activity as inhibitors of specific cancer-related kinases, such as BRAFV600E, which is implicated in the MAPK/ERK signaling pathway and is a key driver in several cancers.

-

Antimicrobial and Antifungal Agents: The thiophene moiety is present in numerous compounds exhibiting antibacterial and antifungal properties.

This guide provides two primary synthetic strategies: a general two-step synthesis for N-substituted Thiophene-2-acetamides and the Gewald synthesis for preparing 2-aminothiophene precursors, which are essential for creating a diverse range of analogs.

Synthesis Protocols

Protocol 1: General Synthesis of Thiophene-2-acetamide and N-Substituted Analogs

This protocol outlines a reliable two-step method for the synthesis of Thiophene-2-acetamide and its N-substituted derivatives. The first step involves the activation of 2-(thiophen-2-yl)acetic acid to its more reactive acyl chloride. The second step is the amidation of the acyl chloride with either ammonia (for the parent compound) or a primary/secondary amine (for N-substituted analogs).[10][11]

Step 1: Synthesis of 2-(Thiophen-2-yl)acetyl chloride

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-(thiophen-2-yl)acetic acid.

-

Addition of Thionyl Chloride: Add an excess of thionyl chloride (SOCl₂) (typically 2-3 equivalents) to the flask.

-

Reaction: Stir the mixture at room temperature for 1-2 hours, then gently heat to reflux (around 70-80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Work-up: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-(thiophen-2-yl)acetyl chloride is typically used in the next step without further purification.